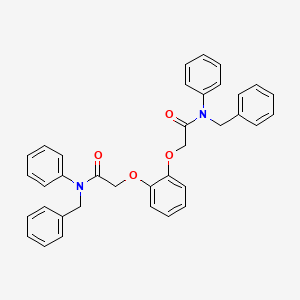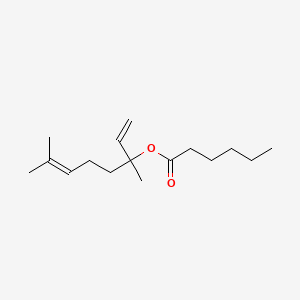
Pentamethonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentamethonium bromide is a quaternary ammonium salt.
Applications De Recherche Scientifique
1. Exocrine Pancreatic Secretion Research
- Pentamethonium, as an autonomic ganglion blocker, has been studied for its effects on exocrine pancreatic secretion. In a study involving conscious dogs, pentamethonium showed that both caerulein- and pentagastrin-induced protein secretions were depressed, indicating that these substances act partially via nicotinic receptors. This suggests different mechanisms for potentiating secretin-stimulated hydrelatic secretion by caerulein and pentagastrin (Devaux et al., 1983).
2. Antidote for Paraoxon Poisoning
- Research has explored the use of pentamethonium as an adjuvant to atropine in the therapy of paraoxon poisoning. Studies have shown that pentamethonium bromide significantly increases survival in fully atropinized animals poisoned with paraoxon (Candole & Mcphail, 1954).
3. Treatment of Severe Hypertension
- Pentolinium tartrate, a pentamethonium derivative, has been used in the treatment of severe hypertension, indicating the potential therapeutic application of pentamethonium-related compounds (Perry & Schroeder, 1955).
4. Peripheral Vascular Diseases
- Pentamethonium has been studied for its effects in peripheral vascular diseases. It was found that pentamethonium iodide increased digital skin temperature and blood flow, suggesting its potential use in treating such conditions (Finnerty & Freis, 1951).
5. Blood Pressure Regulation
- Studies have evaluated the regulation of blood pressure levels by hexamethonium bromide and mechanical devices, including the use of pentamethonium. These studies contribute to understanding the drug's potential in blood pressure management (Restall & Smirk, 1952).
6. Development of Tolerance in Laboratory Animals
- Research on the development of tolerance and cross-tolerance to methonium compounds, including pentamethonium, has been conducted. This is relevant for understanding the clinical implications of long-term use of these compounds (Mohanty, 1955).
7. Ocular Effects
- The ocular effects of methonium compounds, including pentamethonium, have been observed. Studies have reported changes such as pupil dilation and transient loss of accommodation, contributing to the understanding of the drug's systemic impact (Barnett, 1952).
Propriétés
Numéro CAS |
2365-25-5 |
|---|---|
Formule moléculaire |
C11H28N2+2 |
Poids moléculaire |
188.35 g/mol |
Nom IUPAC |
trimethyl-[5-(trimethylazaniumyl)pentyl]azanium |
InChI |
InChI=1S/C11H28N2/c1-12(2,3)10-8-7-9-11-13(4,5)6/h7-11H2,1-6H3/q+2 |
Clé InChI |
XUSPWDAHGXSTHS-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CCCCC[N+](C)(C)C |
SMILES canonique |
C[N+](C)(C)CCCCC[N+](C)(C)C |
Autres numéros CAS |
2365-25-5 |
Numéros CAS associés |
5282-80-4 (diiodide) 541-20-8 (dibromide) |
Synonymes |
pentamethonium pentamethonium bromide pentamethonium dibromide pentamethonium dichloride pentamethonium diiodide pentamethylenebis(trimethylammonium) Penthonium |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





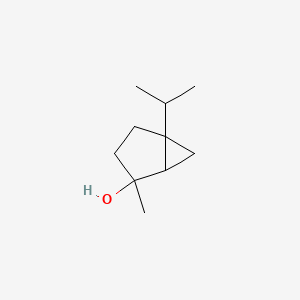
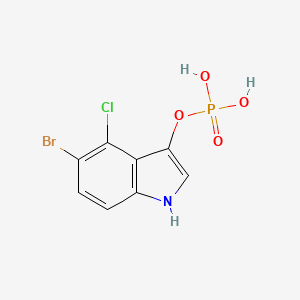

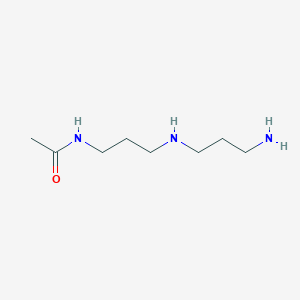
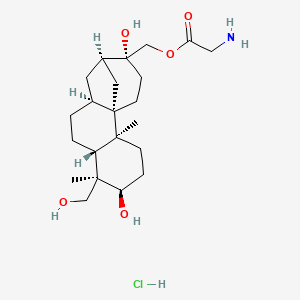

![2-[[(4-Methyl-5-thieno[3,2-b]pyrrolyl)-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1223090.png)
![2-[(3-ethyl-2-quinolinyl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B1223091.png)
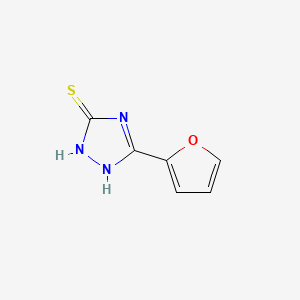
![N-[2-(1-cyclohexenyl)ethyl]-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide](/img/structure/B1223095.png)
